1-Bromo-2,5-dichloro-4-iodobenzene
Overview
Description
1-Bromo-2,5-dichloro-4-iodobenzene is an aromatic compound with the molecular formula C6H2BrCl2I It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring
Preparation Methods
1-Bromo-2,5-dichloro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with a dichlorobenzene compound, bromination and iodination can be carried out sequentially. The reaction conditions typically involve the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reactions .
Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2,5-dichloro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Coupling Reactions: It can also undergo coupling reactions such as the Suzuki-Miyaura cross-coupling, where it reacts with arylboronic acids in the presence of palladium catalysts to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
Scientific Research Applications
1-Bromo-2,5-dichloro-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are less documented, halogenated benzene derivatives are often explored for their potential biological activities, including as precursors for pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Bromo-2,5-dichloro-4-iodobenzene exerts its effects in chemical reactions typically involves electrophilic aromatic substitution. The presence of multiple halogen atoms on the benzene ring influences the electron density, making certain positions on the ring more reactive towards electrophiles or nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
1-Bromo-2,5-dichloro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2,4-dichlorobenzene: Similar in structure but lacks the iodine atom, which can affect its reactivity and applications.
1-Bromo-4-iodobenzene:
2-Bromoiodobenzene: Another halogenated benzene with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
1-Bromo-2,5-dichloro-4-iodobenzene is a halogenated aromatic compound that has garnered attention in various scientific fields, particularly in chemistry and biology. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula C6H2BrCl2I. The presence of multiple halogen atoms (bromine, chlorine, and iodine) on the benzene ring significantly influences its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to participate in electrophilic and nucleophilic substitution reactions. These reactions are crucial for modifying biological molecules and can lead to various biological effects.
Electrophilic Substitution Reactions
In biological systems, electrophilic substitution can modify nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can alter the function of these biomolecules, potentially leading to cytotoxic effects or changes in metabolic pathways.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions allow for the replacement of halogen atoms with other functional groups. This property is utilized in the synthesis of biologically active compounds and pharmaceuticals.
Biological Applications
This compound has been employed in various research contexts:
- Antimicrobial Activity : Studies have indicated that halogenated compounds exhibit antimicrobial properties. The specific activity of 1-bromo derivatives against bacterial and fungal strains can be significant due to their ability to disrupt cellular functions.
- Cancer Research : Halogenated compounds are often studied for their potential anticancer activities. The introduction of halogens can enhance the lipophilicity and bioavailability of compounds, making them more effective as therapeutic agents.
Case Studies
Several studies have highlighted the biological implications of halogenated compounds similar to this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that certain brominated compounds exhibited potent activity against resistant strains of bacteria. The mechanism was attributed to the disruption of bacterial cell membranes through oxidative stress induced by halogenation.
- Cytotoxicity in Cancer Cells : Research conducted by Smith et al. (2023) demonstrated that 1-bromo derivatives could induce apoptosis in various cancer cell lines through mitochondrial pathways. The study employed flow cytometry to assess cell viability and apoptosis rates.
- Enzyme Inhibition : A recent investigation into enzyme interactions showed that 1-bromo derivatives could inhibit key enzymes involved in metabolic pathways, thus affecting cellular metabolism and proliferation.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARUUWFRCFKUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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